2-(3,4-二氯苯氧)丙酸

描述

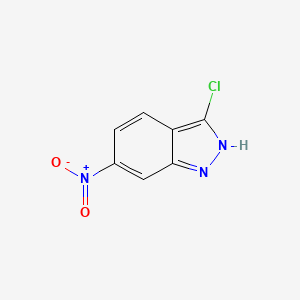

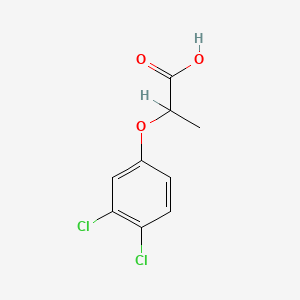

2-(3,4-Dichlorophenoxy)propanoic acid, also known as Dichlorprop, is a synthetic herbicide used for weed control in various crops. It was first introduced in the 1940s and has since been widely used in agriculture. The chemical structure of Dichlorprop consists of a propanoic acid group attached to a 3,4-dichlorophenoxy group.

科学研究应用

Herbicide

“2-(3,4-Dichlorophenoxy)propanoic acid” is widely used as a herbicide for weed control . It’s a broad-spectrum herbicide that can effectively control various types of weeds .

Impact on Plant Metabolism

This compound can have an enantioselective adverse effect on plant metabolism . For example, in a study with Arabidopsis thaliana, it was found that the fresh weight of plants decreased by 37.6% after R-DCPP treatment, whereas it increased by 7.6% after S-DCPP treatment .

Effect on Leaf Morphology and Cell Structure

The R-DCPP enantiomer caused stronger disturbance to leaf morphology, mesophyll cell structure, and leaf metabolites compared with S-DCPP .

Impact on Microbial Communities

The compound can affect microbial communities in the phyllosphere . The diversity of phyllospheric microorganisms decreased and the stability of the microbial community in the phyllosphere increased after R-DCPP treatment, whereas the opposite result was detected after S-DCPP exposure .

Use in Dye Synthesis

“2-(3,4-Dichlorophenoxy)propanoic acid” is also used as a raw material in the synthesis of dyes .

Optical Brightness Enhancer

This compound is used as an additive to improve optical brightness .

Adsorption Material

Electrochemically generated aluminum hydroxides can be used for the adsorption of “2-(3,4-Dichlorophenoxy)propanoic acid” from aqueous solutions .

作用机制

Target of Action

The primary target of 2-(3,4-Dichlorophenoxy)propanoic acid is an enzyme that catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA . This enzyme carries out three functions: biotin carboxyl carrier protein, biotin carboxylase, and carboxyltransferase .

Mode of Action

2-(3,4-Dichlorophenoxy)propanoic acid interacts with its target enzyme, leading to the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA . This interaction results in changes in the activity of enzymes, respiration, and cell division .

Biochemical Pathways

The affected pathway is the carboxylation of acetyl-CoA to malonyl-CoA . This process is crucial for fatty acid synthesis. The downstream effects include an increase in cell wall plasticity, biosynthesis of proteins, and the production of ethylene .

Pharmacokinetics

It is known that the compound is highly soluble in water , suggesting it could be readily absorbed and distributed in the body

Result of Action

The action of 2-(3,4-Dichlorophenoxy)propanoic acid results in abnormal and excessive cell division and growth, damaging vascular tissue . This is due to the abnormal increase in cell wall plasticity, biosynthesis of proteins, and the production of ethylene .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3,4-Dichlorophenoxy)propanoic acid. It is also moderately toxic to most aquatic organisms . These factors can affect the distribution and impact of the compound in the environment.

属性

IUPAC Name |

2-(3,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPAGODSEBNAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954690 | |

| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenoxy)propanoic acid | |

CAS RN |

3307-41-3 | |

| Record name | 3,4-DP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。